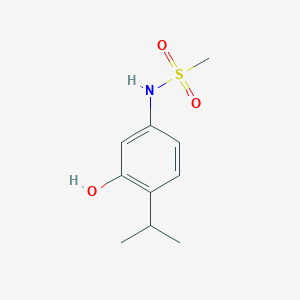
N-(3-Hydroxy-4-isopropylphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Hydroxy-4-isopropylphenyl)methanesulfonamide is an organic compound with the molecular formula C10H15NO3S and a molecular weight of 229.298 g/mol . This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group . Sulfonamides are widely used in various fields, including medicinal chemistry, due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-4-isopropylphenyl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with 3-hydroxy-4-isopropylaniline in the presence of a base such as pyridine . The reaction proceeds as follows: [ \text{RSO}_2\text{Cl} + \text{R’}_2\text{NH} \rightarrow \text{RSO}_2\text{NR’}_2 + \text{HCl} ] where RSO2Cl is methanesulfonyl chloride and R’2NH is 3-hydroxy-4-isopropylaniline .
Industrial Production Methods
Industrial production methods for sulfonamides, including this compound, often involve large-scale reactions using similar synthetic routes. The process typically includes purification steps such as recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxy-4-isopropylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
N-(3-Hydroxy-4-isopropylphenyl)methanesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3-Hydroxy-4-isopropylphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, affecting their activity and function. For example, it may inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with the formula CH3SO2NH2.
Sulfanilamide: A well-known sulfonamide used as an antibiotic.
Sulfamethoxazole: Another sulfonamide antibiotic with a broader spectrum of activity.
Uniqueness
N-(3-Hydroxy-4-isopropylphenyl)methanesulfonamide is unique due to its specific structural features, such as the presence of a hydroxy and isopropyl group on the phenyl ring. These structural elements contribute to its distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H15NO3S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
N-(3-hydroxy-4-propan-2-ylphenyl)methanesulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-7(2)9-5-4-8(6-10(9)12)11-15(3,13)14/h4-7,11-12H,1-3H3 |
InChI Key |
PTMVTUZAPXKQJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)NS(=O)(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















